3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione 3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 892257-76-0
VCID: VC11881638
InChI: InChI=1S/C21H23ClN4O3S/c1-14-4-5-15(22)13-17(14)24-8-10-25(11-9-24)18(27)3-2-7-26-20(28)19-16(6-12-30-19)23-21(26)29/h4-6,12-13H,2-3,7-11H2,1H3,(H,23,29)
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Molecular Formula: C21H23ClN4O3S
Molecular Weight: 447.0 g/mol

3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

CAS No.: 892257-76-0

Cat. No.: VC11881638

Molecular Formula: C21H23ClN4O3S

Molecular Weight: 447.0 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione - 892257-76-0

Specification

CAS No. 892257-76-0
Molecular Formula C21H23ClN4O3S
Molecular Weight 447.0 g/mol
IUPAC Name 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H23ClN4O3S/c1-14-4-5-15(22)13-17(14)24-8-10-25(11-9-24)18(27)3-2-7-26-20(28)19-16(6-12-30-19)23-21(26)29/h4-6,12-13H,2-3,7-11H2,1H3,(H,23,29)
Standard InChI Key WUOCTSYHBZZMNU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O

Introduction

Key Features:

  • Molecular Formula: C19H21ClN4O3S

  • Functional Groups:

    • Ketone group in the oxobutyl chain.

    • Halogen (chlorine) substitution on the phenyl ring.

    • Piperazine as a flexible linker.

This structural complexity contributes to its potential as a versatile pharmacophore in drug discovery.

Synthesis

The synthesis of thieno[3,2-d]pyrimidines generally involves:

  • Preparation of the Core Scaffold: The thienopyrimidine ring is synthesized via condensation reactions involving thiophene derivatives and pyrimidine precursors .

  • Functionalization: The piperazine derivative is introduced through nucleophilic substitution or amidation reactions. The oxobutyl chain is added using alkylation techniques.

General Synthetic Route:

StepReagents/ConditionsProduct
1Thiophene derivative + ureaThienopyrimidine core
2Piperazine derivative + chlorinated phenyl compoundSubstituted piperazine
3Alkylation with oxobutyl halideFinal compound

Spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry are used to confirm the structure of intermediates and the final product .

Biological Activities

Thieno[3,2-d]pyrimidines are widely recognized for their diverse pharmacological properties. The specific compound under discussion has not been extensively studied but likely exhibits similar activities due to its structural similarity with other derivatives.

Potential Activities:

  • Anticancer Properties:

    • Many thienopyrimidines act as kinase inhibitors targeting cell proliferation pathways .

  • Anti-inflammatory Effects:

    • Molecular docking studies suggest that derivatives inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .

  • Antimicrobial Activity:

    • Broad-spectrum antibacterial and antifungal properties have been reported for related compounds .

  • CNS Protective Agents:

    • Piperazine-containing thienopyrimidines may interact with CNS receptors, offering neuroprotective benefits .

Applications in Medicinal Chemistry

The combination of a thienopyrimidine scaffold with a piperazine moiety enhances drug-likeness by improving:

  • Solubility and bioavailability.

  • Binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Research Gaps and Future Directions

While the compound shows potential in various therapeutic areas, further studies are needed:

  • In Vitro and In Vivo Studies: To confirm its biological activities.

  • Toxicity Profiling: To evaluate safety for clinical applications.

  • Optimization: Structural modifications to enhance potency and reduce side effects.

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